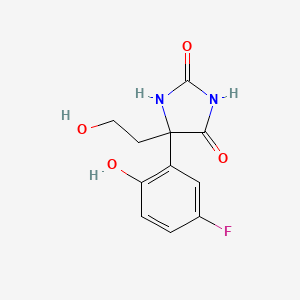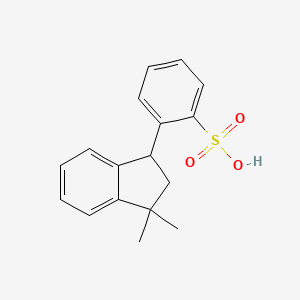![molecular formula C11H19IO B14313490 6-Iododecahydro-1H-benzo[7]annulen-2-ol CAS No. 115462-87-8](/img/structure/B14313490.png)
6-Iododecahydro-1H-benzo[7]annulen-2-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-Iododecahydro-1H-benzo7annulen-2-ol is a chemical compound with a unique structure that includes an iodinated decahydrobenzoannulene ring.
Preparation Methods
The synthesis of 6-Iododecahydro-1H-benzo7annulen-2-ol typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the iodination of decahydrobenzoannulene derivatives under specific reaction conditions. The process often requires the use of iodine or iodinating agents in the presence of catalysts to achieve the desired iodinated product . Industrial production methods may involve optimization of these reaction conditions to ensure high yield and purity of the compound.
Chemical Reactions Analysis
6-Iododecahydro-1H-benzo7annulen-2-ol undergoes various chemical reactions, including:
Substitution Reactions: The iodine atom can be substituted with other functional groups using nucleophilic substitution reactions.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.
Cyclization Reactions: It can participate in cyclization reactions to form more complex ring structures
Common reagents used in these reactions include halogenating agents, reducing agents, and catalysts. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
6-Iododecahydro-1H-benzo7annulen-2-ol has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the development of new drugs.
Industry: It is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 6-Iododecahydro-1H-benzo7annulen-2-ol involves its interaction with specific molecular targets. The iodine atom in the compound plays a crucial role in its reactivity and binding affinity to these targets. The pathways involved may include enzyme inhibition or activation, receptor binding, and modulation of cellular processes .
Comparison with Similar Compounds
6-Iododecahydro-1H-benzo7annulen-2-ol can be compared with other similar compounds, such as:
Decahydrobenzoannulene: Lacks the iodine atom, resulting in different reactivity and applications.
Iodinated Cycloalkanes: Share the iodination but differ in ring structure and properties.
Benzoannulene Derivatives: Vary in the type and position of substituents, affecting their chemical behavior and uses
The uniqueness of 6-Iododecahydro-1H-benzo7annulen-2-ol lies in its specific iodinated structure, which imparts distinct chemical and biological properties.
Properties
CAS No. |
115462-87-8 |
|---|---|
Molecular Formula |
C11H19IO |
Molecular Weight |
294.17 g/mol |
IUPAC Name |
6-iodo-2,3,4,4a,5,6,7,8,9,9a-decahydro-1H-benzo[7]annulen-2-ol |
InChI |
InChI=1S/C11H19IO/c12-10-3-1-2-8-7-11(13)5-4-9(8)6-10/h8-11,13H,1-7H2 |
InChI Key |
HZRVYWBWLWCRMY-UHFFFAOYSA-N |
Canonical SMILES |
C1CC2CC(CCC2CC(C1)I)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Pyrazolo[1,5-c]pyrimidin-7(6H)-one, 2,5-diphenyl-](/img/structure/B14313408.png)
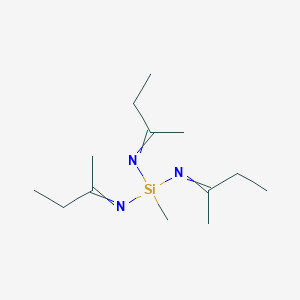
![6-[2-(2H-1,3-Benzodioxol-5-yl)-2-oxoethyl]-2,3-dimethoxybenzaldehyde](/img/structure/B14313416.png)
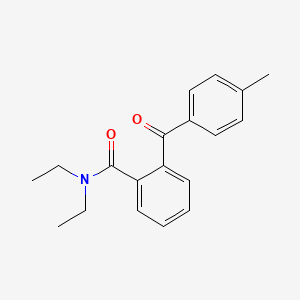
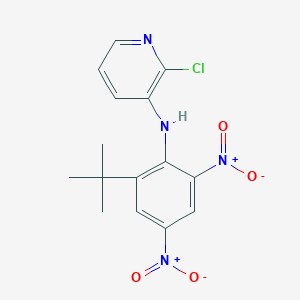
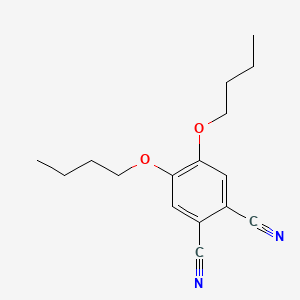
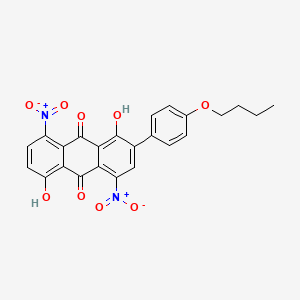
![N-{[(Benzyloxy)carbonyl]oxy}hex-3-enamide](/img/structure/B14313437.png)
![4-(Diphenylmethylidene)-1-[(2,3,4-trimethoxyphenyl)methyl]piperidine](/img/structure/B14313448.png)
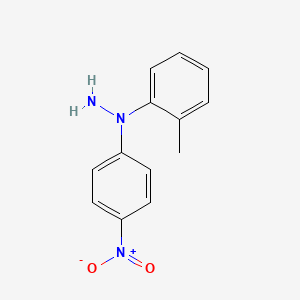
![4-(Bicyclo[2.2.1]heptan-1-yl)-4-oxobut-2-enenitrile](/img/structure/B14313460.png)

